
2H-Thiopyran-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Thiopyran-3(4H)-one is a heterocyclic compound with the molecular formula C5H8S. It is a sulfur-containing six-membered ring structure, which is a derivative of thiopyran.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiopyran-3(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dienes with sulfur sources under controlled conditions. For example, the reaction of 1,3-butadiene with sulfur monochloride (S2Cl2) can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2H-Thiopyran-3(4H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to dihydrothiopyran derivatives.
Substitution: Halogenation, nitration, and other substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiopyran derivatives.
Substitution: Halogenated thiopyrans.
Aplicaciones Científicas De Investigación
2H-Thiopyran-3(4H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles.
Biology: Its derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-Thiopyran-3(4H)-one and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary depending on the specific derivative and application .
Comparación Con Compuestos Similares
2H-Thiopyran: A closely related compound with similar structural features but different reactivity.
2,3-Dihydro-4H-thiopyran: Another derivative with a partially saturated ring structure.
Thiacyclohex-2-ene: A sulfur-containing six-membered ring with different substitution patterns.
Uniqueness: 2H-Thiopyran-3(4H)-one is unique due to its specific ring structure and the presence of a carbonyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and drug development .
Propiedades
Número CAS |
29431-28-5 |
|---|---|
Fórmula molecular |
C5H6OS |
Peso molecular |
114.17 g/mol |
Nombre IUPAC |
4H-thiopyran-3-one |
InChI |
InChI=1S/C5H6OS/c6-5-2-1-3-7-4-5/h1,3H,2,4H2 |
Clave InChI |
AEDFDYYPESUHNU-UHFFFAOYSA-N |
SMILES canónico |
C1C=CSCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13107375.png)
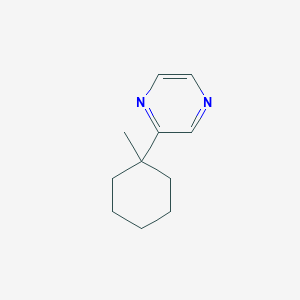

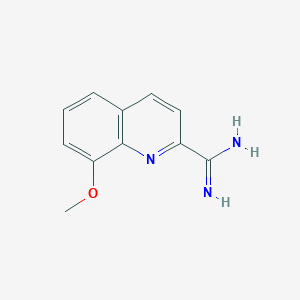
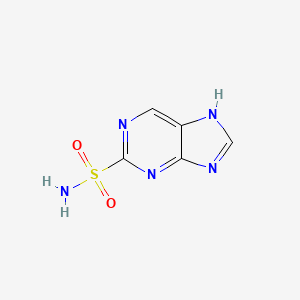
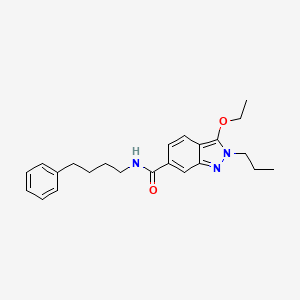

![5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one](/img/structure/B13107407.png)
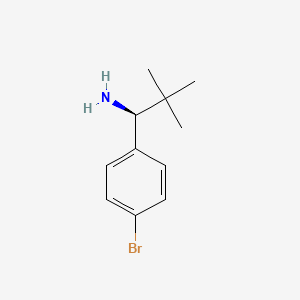
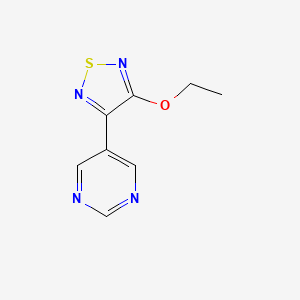
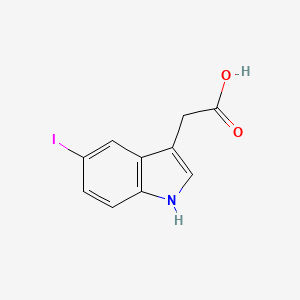
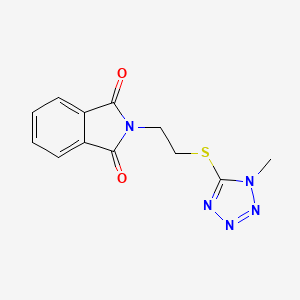

![2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate](/img/structure/B13107471.png)
